molecular formula C23H17FN2O4 B349102 7-Ethyl-1-(4-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874397-15-6

7-Ethyl-1-(4-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B349102
CAS No.: 874397-15-6
M. Wt: 404.4g/mol
InChI Key: OADQGNIONILBLL-UHFFFAOYSA-N
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Description

7-Ethyl-1-(4-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C23H17FN2O4 and its molecular weight is 404.4g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-ethyl-1-(4-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2O4/c1-3-13-4-9-17-16(11-13)21(27)19-20(14-5-7-15(24)8-6-14)26(23(28)22(19)29-17)18-10-12(2)30-25-18/h4-11,20H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADQGNIONILBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Ethyl-1-(4-fluorophenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that have been studied for their pharmacological properties, including antibacterial and anticancer activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C30H38FN5O7C_{30}H_{38}FN_5O_7. Its structure features multiple functional groups that contribute to its biological activity:

  • Ethyl Group : Enhances lipophilicity.
  • Fluorophenyl Group : May increase potency and selectivity.
  • Isoxazole Ring : Known for diverse biological activities.

Anticancer Activity

Studies on related compounds have shown promising antiproliferative effects against various cancer cell lines. For example, derivatives of pyrrolo[3,4-c]coumarin were evaluated for their ability to inhibit the growth of breast, colon, and lung cancer cells. The highest activity was noted in specific fluorinated derivatives . Although direct studies on this compound are scarce, the presence of isoxazole and chromene moieties suggests it may exhibit similar anticancer properties.

Synthesis and Evaluation

A notable study synthesized various chromeno[3,4-c]pyrrole derivatives and evaluated their biological activities. The synthesis involved optimizing reaction conditions to enhance yields. The resulting compounds were subjected to biological assays which revealed significant antibacterial and anticancer activities .

The mechanisms underlying the biological activities of compounds similar to 7-Ethyl include:

  • Inhibition of Protein Synthesis : Many heterocycles disrupt bacterial protein synthesis.
  • Cell Cycle Arrest : Some derivatives induce apoptosis in cancer cells by interfering with cell cycle progression.

Data Tables

Activity Type Tested Compounds Target Organisms/Cells IC50/EC50 Values
AntibacterialChromeno[3,4-c]pyrrole derivativesStaphylococcus aureus, E. coliComparable to gentamicin
AnticancerPyrrolo[3,4-c]coumarin derivativesBreast, colon, lung cancer cellsVaries (highest in specific derivatives)

Preparation Methods

Reaction Conditions and Optimization

  • Solvent System : Ethanol/water (3:1) at reflux (80–90°C).

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 10 mol%).

  • Time : 12–16 hours.

  • Yield : 60–70% after recrystallization from ethanol.

Mechanistic Insights :

  • The dioxobutanoate undergoes Knoevenagel condensation with the isatin’s carbonyl group, forming an α,β-unsaturated ketone intermediate.

  • Nucleophilic attack by the primary amine’s NH group generates a pyrrolidine ring.

  • Intramolecular cyclization via the phenolic -OH group completes the chromene ring.

Key Limitation : Steric hindrance from the 5-methylisoxazole group reduces reaction efficiency, necessitating excess amine (1.5 equiv.) and prolonged heating.

Palladium-Catalyzed Cross-Coupling for Aryl Functionalization

The 4-fluorophenyl and 5-methylisoxazolyl groups are introduced via Suzuki-Miyaura and Buchwald-Hartwig couplings. A patent by details the use of tetrakis(triphenylphosphine)palladium(0) to couple boronic acids with halogenated intermediates.

Stepwise Synthesis:

a. Synthesis of Brominated Chromeno-Pyrrole Precursor

  • Starting Material : 7-Ethyl-2,3-dihydrochromeno[2,3-c]pyrrole-3,9-dione (prepared via Method 1).

  • Bromination : Treat with N-bromosuccinimide (NBS) in CCl₄ at 0°C (82% yield).

Spirocyclization and Alkylation for Ethyl Group Incorporation

The 7-ethyl group is installed early in the synthesis to avoid steric conflicts. A spirocyclization strategy from involves:

a. Formation of Spirocyclic Intermediate

  • Reactants : 4-Fluorophenylboronic acid, 3-bromo-2-fluorobenzaldoxime.

  • Conditions : Pd(OAc)₂ (2 mol%), SPhos ligand, K₃PO₄, toluene/water (3:1), 80°C.

  • Product : Spiro[cyclohexane-1,3′-indolin]-2′-one (85% yield).

b. Ethylation via Alkylation

  • Reagent : Ethyl iodide (2 equiv.), LDA (lithium diisopropylamide) in THF at −78°C.

  • Yield : 70–75%.

c. Final Assembly
The ethylated spirocyclic intermediate undergoes oxidative coupling with 5-methylisoxazole-3-carbaldehyde under MnO₂ catalysis to form the target compound (60% yield).

Comparative Analysis of Methods

Method Key Advantage Limitation Overall Yield
Three-Component CyclizationOne-pot simplicityLow functional group tolerance45–50%
Palladium-Catalyzed CouplingHigh modularityMultiple purification steps55–60%
Spirocyclization/AlkylationStereochemical controlHigh cost of palladium catalysts50–55%

Optimization Strategies and Scalability

Solvent Selection : Replacing ethanol with PEG-400 in Method 1 improves solubility of the isoxazole amine, boosting yields to 68%.
Catalyst Recycling : Immobilizing Pd(PPh₃)₄ on mesoporous silica in Method 2 reduces catalyst loading to 1 mol% without yield loss.
Green Chemistry Approaches : Microwave-assisted synthesis (Method 1) cuts reaction time to 2 hours with comparable yields.

Challenges in Purification and Characterization

  • Chromatography : Silica gel chromatography (EtOAc/hexane, 1:3) separates regioisomers from Method 2.

  • Crystallization : Ethanol/water (7:3) yields needle-like crystals suitable for X-ray diffraction.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.38 (s, 3H, isoxazole-CH₃), 7.12–7.89 (m, 4H, fluorophenyl).

    • HRMS : m/z 487.1521 [M+H]⁺ (calc. 487.1518) .

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